
6-Brom-2-methyl-2H-indazol-5-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthetische Ansätze
Indazolhaltige heterozyklische Verbindungen haben eine Vielzahl von medizinischen Anwendungen . Die Synthese von 2H-Indazolen beinhaltet Übergangsmetall-katalysierte Reaktionen, reduktive Cyclisierungsreaktionen und die aufeinanderfolgende Bildung von C–N- und N–N-Bindungen ohne Katalysator und Lösungsmittel aus 2-Azidobenzaldehyden und Aminen .
Medizinische Anwendungen
Indazolverbindungen haben sich als vielversprechend für verschiedene medizinische Anwendungen erwiesen. Sie können als Antihypertensiva, Antikrebsmittel, Antidepressiva, Entzündungshemmer und Antibiotika wirken . Sie können auch als selektive Inhibitoren der Phosphoinositid-3-Kinase δ zur Behandlung von Atemwegserkrankungen eingesetzt werden .
Inhibitor der Cyclooxygenase-2 (COX-2)
6-(p-Bromphenyl)amino-7-(p-chlorphenyl)indazolo-[2′,3′:1,5]-1,2,4-triazolo-[4,3-a]-1,3,5-benzotriazepin (ITB, 5), ein neuartiger Inhibitor der Cyclooxygenase-2 (COX-2), wurde auf seine Wirkung auf die Produktion kataboler oder entzündungshemmender Mediatoren in Knorpel bei Osteoarthritis (OA) untersucht .
Antitumoraktivität
Indazolverbindungen haben eine signifikante Antitumoraktivität gezeigt . Damit sind sie ein vielversprechender Kandidat für die Forschung zur Krebsbehandlung.
Insektizide Eigenschaften
Es wurde festgestellt, dass Indazolverbindungen insektizide Eigenschaften besitzen . Dies könnte sie bei der Entwicklung neuer Insektizide nützlich machen.
Antiprotozoale Aktivität
Indazolverbindungen haben eine antiprotozoale Aktivität gezeigt . Dies deutet darauf hin, dass sie zur Behandlung von durch Protozoen verursachten Krankheiten eingesetzt werden könnten.
Antivirale Eigenschaften
Indazolverbindungen haben auch antivirale Eigenschaften gezeigt . Dies zeigt ihr Potenzial für die Entwicklung antiviraler Medikamente.
Safety and Hazards
“6-bromo-2-methyl-2H-indazol-5-ol” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Wirkmechanismus
Target of Action
Indazole-containing compounds, which include 6-bromo-2-methyl-2h-indazol-5-ol, have been noted for their wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Mode of Action
It’s known that indazole derivatives can act as selective inhibitors of certain kinases, which play a role in the treatment of diseases such as cancer .
Result of Action
Indazole derivatives have been associated with a range of therapeutic effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-bromo-2-methyl-2H-indazol-5-ol. For instance, the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and it should be used only outdoors or in a well-ventilated area .
Biochemische Analyse
Biochemical Properties
6-Bromo-2-methyl-2H-indazol-5-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, 6-Bromo-2-methyl-2H-indazol-5-ol can bind to specific receptors on the cell surface, modulating their activity and influencing downstream signaling events .
Cellular Effects
The effects of 6-Bromo-2-methyl-2H-indazol-5-ol on cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways that lead to cell death . Moreover, 6-Bromo-2-methyl-2H-indazol-5-ol can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, 6-Bromo-2-methyl-2H-indazol-5-ol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can lead to the inhibition or activation of enzymes, changes in gene expression, and modulation of signaling pathways . For instance, 6-Bromo-2-methyl-2H-indazol-5-ol has been shown to inhibit the activity of certain kinases, thereby affecting the phosphorylation status of key signaling proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-methyl-2H-indazol-5-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 6-Bromo-2-methyl-2H-indazol-5-ol remains stable under specific conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular processes, such as altered gene expression and metabolic flux .
Dosage Effects in Animal Models
The effects of 6-Bromo-2-methyl-2H-indazol-5-ol vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
6-Bromo-2-methyl-2H-indazol-5-ol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound can affect metabolic flux by altering the levels of specific metabolites and influencing the activity of key metabolic enzymes . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 6-Bromo-2-methyl-2H-indazol-5-ol is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity and efficacy . For example, 6-Bromo-2-methyl-2H-indazol-5-ol may accumulate in the nucleus, where it can interact with DNA and modulate gene expression .
Subcellular Localization
The subcellular localization of 6-Bromo-2-methyl-2H-indazol-5-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . The precise localization of 6-Bromo-2-methyl-2H-indazol-5-ol within the cell can determine its specific biological effects and therapeutic potential .
Eigenschaften
IUPAC Name |
6-bromo-2-methylindazol-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c1-11-4-5-2-8(12)6(9)3-7(5)10-11/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDVKAZOEWYONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C(=CC2=N1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



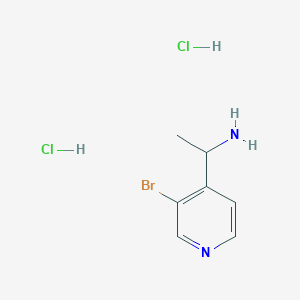


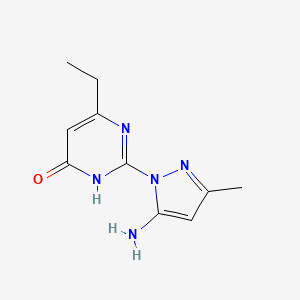

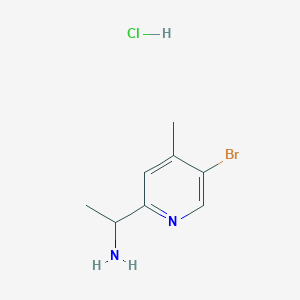
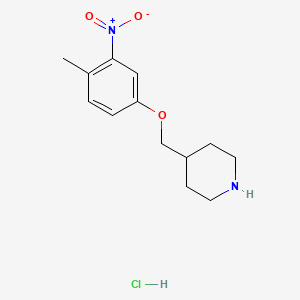
![1-Bromo-7-chlorodibenzo[b,d]furan](/img/structure/B1449796.png)
![6-methyl-1-(4-nitrophenyl)-1H,4H,7H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1449798.png)
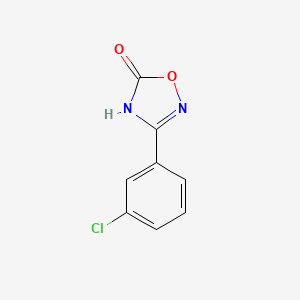
![Benzo[b]thiophene-2-carboxamide, N-(aminoiminomethyl)-4-cyano-](/img/structure/B1449802.png)
![(5E)-2-Mercapto-5-[(2-methyl-1H-indol-3-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B1449803.png)
![2-[5-amino-3-(2-furyl)-1H-pyrazol-1-yl]-6-propylpyrimidin-4(3H)-one](/img/structure/B1449807.png)
